8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Poly (ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
The compound has been extensively studied as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Specifically, the stereospecific compound (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one , also known as talazoparib (BMN 673), has demonstrated remarkable efficacy in inhibiting both PARP1 and PARP2 enzyme activity . Key points include:
Antiproliferative Activity Against Prostate Cancer Cells
In addition to breast cancer, the compound has shown promise in prostate cancer research. Compound 10e selectively inhibits LNCaP cell growth with an IC50 value of 18 μmol/l and demonstrates a PSA downregulation rate of 46% .
Overcoming Multidrug Resistance via Efflux Pump Inhibition
Polysubstituted pyrrole natural products, such as lamellarins, are known to overcome multidrug resistance in cancer by inhibiting efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While not directly related to the compound , this research highlights the broader implications of efflux pump inhibition in cancer therapy .
Structural Studies and Synthesis
Researchers have synthesized related compounds, including (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , and conducted structural studies to understand their properties and potential applications .
Wirkmechanismus
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.